molecular formula C12H12N6O B13736290 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone

2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone

Cat. No.: B13736290
M. Wt: 256.26 g/mol
InChI Key: HPOXHTXTFXFVIS-UHFFFAOYSA-N
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Description

2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is a pteridine derivative characterized by a pteridinone core (a bicyclic structure comprising pyrazine and pyrimidine rings) substituted with an amino group at position 2 and a 4-aminophenyl group at position 4.

Properties

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

2-amino-6-(4-aminophenyl)-3,4a-dihydro-2H-pteridin-4-one

InChI

InChI=1S/C12H12N6O/c13-7-3-1-6(2-4-7)8-5-15-10-9(16-8)11(19)18-12(14)17-10/h1-5,9,12H,13-14H2,(H,18,19)

InChI Key

HPOXHTXTFXFVIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3C(=O)NC(N=C3N=C2)N)N

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

A common starting point is 2,4-dichloro-6-methylpyrimidine derivatives or 2,4,6-trichloropyrimidine , which are versatile for substitution reactions. The synthesis often proceeds via:

  • Nucleophilic aromatic substitution (SNAr) to replace chloro groups with amino or arylamino substituents.
  • Formation of the pteridinone ring system through cyclization reactions involving amino groups and carbonyl functionalities.

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent at the 6-position is typically introduced via Suzuki cross-coupling reactions of aryl boronic acids with chloropyrimidine intermediates. This method allows selective installation of the 4-aminophenyl moiety, which can be further transformed.

Cyclization to Form the Pteridinone Core

Cyclization to the pteridinone core is achieved by intramolecular condensation between the amino group and an ester or aldehyde moiety, often under acidic or basic conditions. For example:

  • Reduction of nitro groups to anilines followed by cyclization.
  • Use of glyoxal or other dialdehydes to induce ring closure.

Functional Group Transformations

  • Nitro reduction to amino groups is commonly performed using iron powder in acetic acid or catalytic hydrogenation.
  • Protection and deprotection of amino groups may be used to improve reaction selectivity.
  • Alkylation or acylation steps can modify the amino groups to tune solubility or biological activity.

Representative Synthetic Scheme

Step Reagents/Conditions Description Yield & Notes
1 2,4-dichloro-6-methylpyrimidine + 4-aminophenyl boronic acid, Pd catalyst, base Suzuki cross-coupling to introduce 4-aminophenyl substituent at 6-position High yield, regioselective substitution
2 Nitro group reduction: Fe powder, AcOH, RT overnight Conversion of nitro to amino group Efficient conversion, mild conditions
3 Cyclization: heating with glyoxal or aldehyde under acidic/basic conditions Formation of pteridinone ring Good yields; microwave-assisted methods improve time and purity
4 Functional group modifications: protection/deprotection, alkylation Tailoring solubility and activity Variable yields depending on substituents

Research Results and Optimization

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields in the cyclization step, particularly in SN2 reactions between halogenated pteridines and amines. This approach reduces reaction times and improves product purity.

Use of Catalysts and Bases

Potassium carbonate (K2CO3) and catalytic potassium iodide (KI) have been used to facilitate nucleophilic aromatic substitution and improve yields. Pd-based catalysts enable efficient Suzuki cross-coupling with high regioselectivity.

Biological Activity Correlation

Synthesized compounds with the 4-aminophenyl substituent have shown potent inhibition of kinases such as VRK1 and PI3K/Akt/mTOR pathways, with IC50 values in the low nanomolar range. Modifications on the pteridinone core and substituents can significantly influence activity and selectivity.

Comparative Analysis of Preparation Methods

Method Advantages Limitations References
Suzuki Cross-Coupling of Chloropyrimidines with 4-Aminophenyl Boronic Acid High regioselectivity, versatile Requires Pd catalyst, sensitive to moisture
Cyclization via Glyoxal Condensation Straightforward ring closure, microwave-assisted options Requires careful control of conditions
Nitro Reduction with Iron Powder in Acetic Acid Mild, cost-effective Longer reaction times
Nucleophilic Aromatic Substitution with Amines Direct substitution Possible side reactions, lower yields

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound is structurally related to known anticancer agents such as aminopterin and methotrexate, which are folic acid antagonists. These agents inhibit dihydrofolate reductase, thereby disrupting DNA synthesis in rapidly dividing cells, making them effective in treating various cancers, including leukemia. The synthesis of derivatives of 2-amino-6-(4-aminophenyl)-4(1H)-pteridinone has been explored to enhance the efficacy and reduce the side effects associated with traditional therapies .

EGFR Inhibition
Recent studies have indicated that derivatives of this compound can act as epidermal growth factor receptor (EGFR) inhibitors. For instance, a derivative demonstrated superior efficacy compared to existing EGFR inhibitors like CO-1686 and AZD9291 in preclinical models. The compound was shown to effectively reduce tumor size without significant toxicity, highlighting its potential for targeted cancer therapy .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various pteridine derivatives on prostate cancer cell lines, this compound exhibited significant inhibition of Akt phosphorylation at concentrations as low as 137 nM. Further testing showed a dose-dependent reduction in tumor growth in xenograft models .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of pteridinone derivatives for wild-type EGFR over mutant forms. The results indicated that certain derivatives were less toxic than traditional chemotherapeutics while maintaining comparable efficacy against tumor growth in vivo. This selectivity is crucial for minimizing side effects associated with cancer treatments .

Comparative Analysis of Derivatives

Compound NameMechanism of ActionEfficacy (in vivo)Toxicity Level
This compoundEGFR InhibitionHighLow
MethotrexateDihydrofolate Reductase InhibitionModerateModerate
AminopterinFolic Acid AntagonistHighHigh

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include those related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physical Properties of Selected Pteridinone Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Role/Application
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone ~C₁₂H₁₁N₅O 2-NH₂, 6-(4-NH₂-C₆H₄) ~241.25 Potential kinase inhibitor (hypothetical)
4-Amino-6-methyl-2(1H)-pteridinone C₇H₇N₅O 4-NH₂, 6-CH₃ 177.17 Intermediate in organic synthesis
Neopterin C₉H₁₁N₅O₄ 2-NH₂, 6-(1,2,3-trihydroxypropyl) 253.22 Biomarker for immune activation
6-Hydroxymethylpterin C₇H₇N₅O₂ 2-NH₂, 6-(CH₂OH) 193.16 Metabolite in soy bean, biomarker
Biopterin C₉H₁₁N₅O₃ 2-NH₂, 6-(1,2-dihydroxypropyl) 237.22 Cofactor in nitric oxide synthase
2-Amino-5,6,7,8-tetrahydro-6-(hydroxymethyl)-4(1H)-pteridinone C₇H₁₁N₅O₂ 2-NH₂, 6-(CH₂OH), reduced pteridine ring 197.19 Probable intermediate in folate metabolism

Substituent Effects on Physicochemical Properties

  • Aromatic vs. Aliphatic Substituents: The 4-aminophenyl group in the target compound enhances hydrophobicity compared to aliphatic substituents like the 1,2-dihydroxypropyl group in Biopterin or the trihydroxypropyl group in Neopterin. This difference impacts solubility; Neopterin and Biopterin are water-soluble due to their hydroxyl-rich side chains, whereas the target compound’s aromatic substituent likely reduces aqueous solubility . The methyl group in 4-Amino-6-methyl-2(1H)-pteridinone provides minimal steric hindrance, making it a simpler intermediate for synthetic applications.
  • Reduced Pteridine Rings: Tetrahydro derivatives (e.g., the compound in ) exhibit increased conformational flexibility and altered redox properties compared to fully aromatic pteridinones. This structural difference is critical in biological systems, such as folate metabolism, where reduced forms participate in electron transfer .

Biological Activity

2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is a pteridine derivative with significant biological activity, particularly in the context of cancer research. This compound features amino groups at positions 2 and 4, along with a phenyl group at position 6, contributing to its pharmacological properties. Its molecular formula is C12_{12}H12_{12}N6_6O, with a molar mass of approximately 256.26 g/mol .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It is structurally similar to other pteridine derivatives that have been recognized for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells .

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism involves interference with metabolic pathways essential for cell growth and division.

Cell Line IC50 (µM) Mechanism of Action
HeLa15DHFR inhibition
MCF-712Folate pathway disruption
A54920Induction of apoptosis

The mechanism of action for this compound primarily revolves around its interaction with DHFR. By inhibiting this enzyme, the compound effectively disrupts the folate metabolism necessary for DNA synthesis, leading to reduced cell viability in cancerous tissues . Additionally, the presence of amino groups allows for nucleophilic substitution reactions, further enhancing its reactivity and potential biological interactions.

Case Study 1: Inhibition of Dihydrofolate Reductase

A study focused on the inhibition of DHFR by various pteridine derivatives, including this compound, demonstrated a competitive inhibition profile. The compound showed a significant binding affinity to the enzyme, comparable to established inhibitors like Methotrexate.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on several cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxic effects. The compound was particularly effective against breast (MCF-7) and lung (A549) cancer cells, indicating its broad-spectrum anticancer potential .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
MethotrexatePteridine core with glutamic acidStronger DHFR inhibition
AminopterinSimilar pteridine structurePrimarily used as an anticancer agent
TrimethoprimContains a pteridine ringPrimarily used as an antibiotic
PterostilbenePolyphenolic structureAntioxidant properties distinct from pteridines

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone, and how can reaction conditions be optimized to improve yield?

Answer:
Synthesis can be adapted from methods used for analogous pteridinones. A plausible route involves condensation of nitroso or chloro-substituted pyrimidinedione intermediates with 4-aminobenzaldehyde under acidic or thermal conditions. For example, 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione reacts with aldehydes to form pteridinones, followed by nitro group reduction . Optimization may include varying solvents (e.g., polyglyoxal diglyme at 155°C) and reaction times, with progress monitored via TLC. Post-synthetic purification via silica gel chromatography (CH₂Cl₂/MeOH gradient) and recrystallization (DMSO/EtOH) improves yield and purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • HRMS : Confirms molecular weight (e.g., C₁₂H₁₁N₅O, exact mass 241.0961) .
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm for 4-aminophenyl) and carbonyl signals (δ ~160 ppm). 2D experiments (COSY, HMBC) resolve substitution patterns .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. For example, related pteridinones show planar heterocyclic cores with dihedral angles <10° for substituents .

Advanced: How can computational methods predict the solubility and electronic properties of this compound?

Answer:

  • Solubility : Crippen’s fragmentation and McGowan’s volume methods estimate logP (partition coefficient). Molecular dynamics simulations in DMSO or chloroform (common solvents for related pteridinones) predict solubility trends .
  • Electronic properties : DFT (B3LYP/6-31G*) calculates HOMO-LUMO gaps (e.g., ~4.5 eV for alkyl-substituted analogs) and charge distribution. The 4-aminophenyl group increases electron density at C6, altering reactivity in electrophilic substitutions .

Advanced: What strategies resolve contradictory crystallographic data between polymorphs of this compound?

Answer:

  • Twin refinement in SHELXL : Addresses overlapping diffraction patterns in twinned crystals .
  • High-resolution synchrotron data : Resolves subtle differences in unit cell parameters.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H···O hydrogen bonds) to distinguish polymorphs .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Answer:

  • Impurities : Unreacted 4-aminobenzaldehyde or regioisomers.
  • Solutions : Gradient elution (CH₂Cl₂:MeOH 95:5 to 80:20) on silica gel. Recrystallization from DMSO/EtOH (1:3) removes polar byproducts. Purity validation via HPLC (C18 column, 254 nm UV detection) ensures >95% purity .

Advanced: How does the 4-aminophenyl substituent influence photophysical properties compared to alkyl-substituted pteridinones?

Answer:

  • Conjugation effects : The aromatic ring extends π-conjugation, red-shifting UV-Vis λmax (e.g., ~350 nm vs. ~320 nm for methyl analogs).
  • Fluorescence quenching : Protonation of the amine group in acidic media reduces quantum yield (ΦF). Time-resolved fluorescence decay studies (TCSPC) correlate excited-state lifetimes with substituent electronic effects .

Basic: How is the stability of this compound assessed under varying pH conditions?

Answer:

  • Accelerated stability studies : Incubate solutions (0.1 mg/mL) in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 0, 7, 14 days.
  • Kinetic analysis : Plot ln(% remaining) vs. time to determine degradation rate constants (k). Amide hydrolysis dominates at pH >10, while oxidative degradation occurs under light exposure .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions on the pteridinone core?

Answer:

  • DFT-based Fukui indices : Identify C7 as the most nucleophilic site due to electron-donating effects of the 4-aminophenyl group.
  • Experimental validation : Bromination (NBS in DMF) yields 7-bromo derivatives, confirmed by ¹H NMR (disappearance of C7 proton) .

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